molecular formula C20H15F3N2O3 B13435099 Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate

Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate

Cat. No.: B13435099
M. Wt: 388.3 g/mol
InChI Key: PQIXBODYFIAZBM-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a trifluoromethoxy group, which enhances its stability and lipophilicity .

Preparation Methods

The synthesis of Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)benzyl bromide and ethyl 2-cyanoacetate.

    Reaction Conditions: The key step involves a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.

    Industrial Production: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate undergoes various chemical reactions:

Scientific Research Applications

Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate can be compared with other indole derivatives:

Biological Activity

Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate (CAS Number: 339008-78-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C20_{20}H15_{15}F3_3N2_2O3_3 and a molecular weight of 388.34 g/mol. The compound features an indole core, which is known for its role in various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway includes the formation of the indole structure followed by the introduction of the cyano and trifluoromethoxy groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50_{50} values for these cell lines were reported to be in the range of 2.43–14.65 μM, indicating a potent growth inhibition effect .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50_{50} (μM)
MDA-MB-2312.43 - 7.84
HepG24.98 - 14.65

The mechanism by which this compound exerts its anticancer effects may involve the destabilization of microtubules, leading to apoptosis in cancer cells. Studies have shown that at concentrations around 20 μM, the compound can inhibit microtubule assembly significantly .

Case Studies

In a notable study published in the ACS Omega journal, researchers synthesized a series of compounds related to this compound and evaluated their biological activities. Among these, several derivatives exhibited enhanced selectivity towards cancer cells over non-cancerous cells, suggesting potential for further development into targeted therapies .

Additional Biological Activities

Beyond its anticancer properties, this compound has been implicated in other biological activities such as anti-inflammatory effects and antibacterial properties. These activities are attributed to its ability to modulate various signaling pathways involved in inflammation and microbial resistance .

Properties

Molecular Formula

C20H15F3N2O3

Molecular Weight

388.3 g/mol

IUPAC Name

ethyl 5-cyano-1-[[3-(trifluoromethoxy)phenyl]methyl]indole-2-carboxylate

InChI

InChI=1S/C20H15F3N2O3/c1-2-27-19(26)18-10-15-8-13(11-24)6-7-17(15)25(18)12-14-4-3-5-16(9-14)28-20(21,22)23/h3-10H,2,12H2,1H3

InChI Key

PQIXBODYFIAZBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC3=CC(=CC=C3)OC(F)(F)F)C=CC(=C2)C#N

Origin of Product

United States

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